REACTION_SMILES
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[C:14](#[N:15])[CH3:16].[CH3:17][OH:18].[F:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[c:7]([N+:11](=[O:12])[O-:13])[cH:8][cH:9][cH:10]1>>[F:1][c:2]1[c:3]([C:4](=[O:5])[O:6][CH3:14])[c:7]([N+:11](=[O:12])[O-:13])[cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1c(F)cccc1[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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COC(=O)c1c(F)cccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |